N-(1-adamantyl)-3-(2-thienyl)acrylamide

ADAM-8 Metalloprotease Inhibition Sheddase Activity

This compound uniquely combines a rigid 1-adamantyl cage with a 3-(2-thienyl)acrylamide moiety, delivering a selectivity fingerprint critical for dissecting ADAM-10 (IC₅₀ 9.2 nM) vs. ADAM-17 (9.8-fold selectivity). Substituting analogs (e.g., ethyl-linked derivatives) compromises potency and selectivity. Validated for ectodomain shedding studies (TNF-α, IL-6R, Notch) and as a negative control for ADAMTS-5 (IC₅₀ ~1 µM).

Molecular Formula C17H21NOS
Molecular Weight 287.4 g/mol
Cat. No. B329539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-3-(2-thienyl)acrylamide
Molecular FormulaC17H21NOS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C17H21NOS/c19-16(4-3-15-2-1-5-20-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19)/b4-3+
InChIKeyDBXCBDKHXOABNQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)-3-(2-thienyl)acrylamide: Procurement-Grade Technical Baseline for Specialized Acrylamide Research


N-(1-Adamantyl)-3-(2-thienyl)acrylamide is a synthetic small molecule (C₁₇H₂₁NOS, MW ~287.42 g/mol) that uniquely couples a rigid, lipophilic 1-adamantyl cage with an α,β-unsaturated 3-(2-thienyl)acrylamide pharmacophore . This structural combination is not common among commercially available acrylamide derivatives. In the context of procurement for drug discovery or chemical biology, the compound is primarily referenced as an inhibitor of specific metalloprotease and ADAM family enzymes, with its biological activity profile documented in authoritative databases such as ChEMBL and BindingDB [1][2].

Critical Procurement Note for N-(1-Adamantyl)-3-(2-thienyl)acrylamide: Why Analog Interchange Is Not Feasible


Substituting N-(1-adamantyl)-3-(2-thienyl)acrylamide with a close structural analog—such as the ethyl-linked derivative N-[1-(1-adamantyl)ethyl]-3-(2-thienyl)acrylamide or the simplified N-(1-adamantyl)acrylamide—is scientifically unsupported and poses significant risk to experimental reproducibility. The specific combination of the adamantane cage and the thienylacrylamide moiety in this exact compound drives its unique interaction profile with ADAM family metalloproteases, as evidenced by differential IC₅₀ values across ADAM-8, -10, -17, and MMP-12 [1][2]. Even minor modifications to the linker or aromatic group in this chemical series have been shown to alter both potency and selectivity profiles in related apoptosis-inhibition assays [3]. The quantitative data in Section 3 confirm that substitution without direct comparative validation is not a scientifically sound procurement strategy.

N-(1-Adamantyl)-3-(2-thienyl)acrylamide Quantitative Differentiation Evidence: A Comparator-Based Procurement Guide


ADAM-8 Inhibition Potency: N-(1-Adamantyl)-3-(2-thienyl)acrylamide vs. Structural Analogs

N-(1-Adamantyl)-3-(2-thienyl)acrylamide demonstrates a reproducible IC₅₀ of 41 nM against recombinant human ADAM-8, a member of the disintegrin and metalloprotease domain-containing protein family [1]. This potency compares favorably to the ethyl-linked analog N-[1-(1-adamantyl)ethyl]-3-(2-thienyl)acrylamide, which in a related ADAM-8 shedding assay exhibited an IC₅₀ of 240 nM—a nearly 6-fold reduction in potency [2]. The data confirm that the direct adamantyl-amide linkage in the target compound is a critical determinant of high-affinity ADAM-8 engagement.

ADAM-8 Metalloprotease Inhibition Sheddase Activity

MMP-12 Inhibition Profile: N-(1-Adamantyl)-3-(2-thienyl)acrylamide vs. Pan-MMP Inhibitor Ilomastat

The compound inhibits human macrophage metalloelastase (MMP-12) with an IC₅₀ of 242 nM [1]. In contrast, the broad-spectrum inhibitor Ilomastat (GM6001) exhibits a Kᵢ of 3.6 nM for the same target—a difference of approximately 67-fold in affinity . While Ilomastat is substantially more potent, its pan-MMP inhibition profile (active against MMP-1, -2, -3, -7, -8, -9, -12, -14, -26) limits its utility in target deconvolution studies. The more modest but still tractable potency of N-(1-adamantyl)-3-(2-thienyl)acrylamide, combined with its distinct selectivity signature across ADAM family members, positions it as a complementary tool compound for orthogonal validation.

MMP-12 Matrix Metalloproteinase Anti-inflammatory

ADAM-10 vs. ADAM-17 Selectivity: A Critical Differentiator Among Acrylamide-Based Inhibitors

In a head-to-head recombinant enzyme assay using identical fluorogenic substrates, N-(1-adamantyl)-3-(2-thienyl)acrylamide exhibits a striking selectivity window: it inhibits ADAM-10 with an IC₅₀ of 9.2 nM, yet requires an IC₅₀ of 90 nM to inhibit ADAM-17—a 9.8-fold selectivity for ADAM-10 over ADAM-17 [1]. This contrasts sharply with other adamantyl-containing acrylamide analogs in the same series, which have been reported to lack this degree of discrimination [2]. The ability to preferentially target ADAM-10 while sparing the closely related ADAM-17 protease is a rare and valuable property for dissecting ADAM-mediated shedding pathways.

ADAM-10 ADAM-17 Protease Selectivity Drug Discovery

Apoptosis Inhibition Potential: Class-Level Inference from Acrylamide Patent Literature

N-(1-Adamantyl)-3-(2-thienyl)acrylamide belongs to a broader class of acrylamide compounds claimed to inhibit apoptosis, particularly in the context of cardiovascular disease and cancer [1]. While direct quantitative apoptosis inhibition data for this exact compound are not publicly available, the patent literature establishes that the 3-(2-thienyl)acrylamide scaffold—when conjugated to a lipophilic adamantyl group—is essential for cellular activity [1]. Specifically, the combination of the electron-rich thienyl ring and the electron-deficient adamantane cage is thought to modulate interactions with key apoptotic regulators such as caspases or Bcl-2 family proteins, though direct target engagement data remain to be published.

Apoptosis Inhibition Cardiomyocyte Protection Anticancer

ADAMTS-5 Inhibition: Limited Activity Suggests Functional Discrimination

In a biochemical assay, N-(1-adamantyl)-3-(2-thienyl)acrylamide was found to be a weak inhibitor of human recombinant ADAMTS-5, with an IC₅₀ of approximately 1,000 nM (1 µM) [1]. This is markedly less potent than dedicated ADAMTS-5 tool compounds such as ADAMTS-5-IN-3 (IC₅₀ = 8 nM) . The substantial difference in potency (~125-fold) demonstrates that the compound is not a suitable substitute for a high-affinity ADAMTS-5 inhibitor. Instead, its weak activity at this target provides a useful counterpoint: it highlights the compound's ability to discriminate between related metalloproteases, reinforcing its utility in selectivity profiling studies.

ADAMTS-5 Aggrecanase Osteoarthritis

MMP-2 vs. MMP-12 Activity: Inferring a Broader Metalloprotease Profile

N-(1-Adamantyl)-3-(2-thienyl)acrylamide also demonstrates moderate inhibition of recombinant human MMP-2 (gelatinase A), with a reported IC₅₀ of 370 nM [1]. This is approximately 1.5-fold less potent than its activity against MMP-12 (IC₅₀ = 242 nM) [2]. While the difference is modest, the data suggest that the compound may exhibit a broader metalloprotease inhibition profile than initially anticipated. For comparison, the selective MMP-12 inhibitor PF-00356231 has an IC₅₀ of 1.4 µM against MMP-12, making it less potent than the target compound on this specific target, but its selectivity over MMP-2 is not reported [3].

MMP-2 Gelatinase Cancer Metastasis

N-(1-Adamantyl)-3-(2-thienyl)acrylamide: Evidence-Based Application Scenarios for Procurement Decision-Making


Chemical Probe for ADAM-10-Dependent Shedding in Cancer and Inflammation Models

The compound's 9.2 nM potency on ADAM-10 and 9.8-fold selectivity over ADAM-17 makes it a preferred tool for dissecting ADAM-10-specific signaling in cellular assays [1]. Researchers investigating ectodomain shedding of substrates such as TNF-α, IL-6R, or Notch should prioritize this compound over less selective acrylamide derivatives. Procurement for this application is supported by direct comparative data showing that the ethyl-linked analog is 6-fold less potent on ADAM-8 and likely exhibits a different selectivity profile [2].

Orthogonal Validation of ADAM-8 as a Therapeutic Target in Asthma or Cancer

With an IC₅₀ of 41 nM against recombinant human ADAM-8, N-(1-adamantyl)-3-(2-thienyl)acrylamide serves as a valuable orthogonal inhibitor for confirming target engagement in ADAM-8-focused studies [1]. Given that many commercial ADAM-8 inhibitors also hit ADAM-17 or other ADAMs, this compound's distinct selectivity fingerprint—supported by the 9.2 nM ADAM-10 vs. 90 nM ADAM-17 data—provides a critical control for assessing off-target contributions [2].

Negative Control for ADAMTS-5-Mediated Cartilage Degradation Studies

The weak activity of the compound on ADAMTS-5 (IC₅₀ ≈ 1 µM) is 125-fold less potent than dedicated inhibitors [1]. This property can be exploited as a negative control compound in osteoarthritis research. When used alongside a potent ADAMTS-5 inhibitor (e.g., ADAMTS-5-IN-3 with IC₅₀ = 8 nM), the differential response can confirm that observed effects are indeed ADAMTS-5-dependent and not due to off-target metalloprotease inhibition.

Lead Optimization Starting Point for Apoptosis-Modulating Acrylamides

The compound embodies the core structural features claimed in US20160038445A1 for inhibiting apoptosis [1]. Medicinal chemistry teams seeking to develop novel anti-apoptotic agents for cardiovascular or oncology applications should consider procuring this compound as a benchmark reference standard. Its unique adamantyl-thienyl combination is not present in simpler acrylamide analogs, and structure-activity relationships from the patent suggest that modifications to either moiety will alter cellular efficacy [1].

Quote Request

Request a Quote for N-(1-adamantyl)-3-(2-thienyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.